molecular weight and formula of 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
molecular weight and formula of 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Executive Summary
5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine (CAS: 1211515-23-9) is a critical heterocyclic scaffold in modern medicinal chemistry, serving as a privileged structure in the discovery of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators. Characterized by a fused pyridine-pyrazole system, this molecule offers a unique vector for structure-activity relationship (SAR) exploration—specifically, the C5-bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-isopropyl group provides steric bulk that fills hydrophobic pockets in target enzymes (e.g., TRK, VEGFR).
This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic architecture, and structural characterization protocols designed for drug development workflows.
Physicochemical Profile
The following data establishes the baseline identity and properties of the compound.
Table 1: Core Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-3-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine | Systematic nomenclature |
| CAS Registry Number | 1211515-23-9 | Unique identifier |
| Molecular Formula | C₉H₁₀BrN₃ | |
| Molecular Weight | 240.10 g/mol | Average mass |
| Exact Mass | 239.0058 Da | Monoisotopic (⁷⁹Br) |
| Heavy Atom Count | 13 | |
| ClogP (Predicted) | ~2.8 - 3.2 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 | (NH of pyrazole) |
| H-Bond Acceptors | 2 | (Pyridine N, Pyrazole N) |
| Appearance | Off-white to pale yellow solid | Typical of brominated heteroaromatics |
Synthetic Architecture
The synthesis of 3-substituted-1H-pyrazolo[3,4-b]pyridines requires a strategy that differentiates it from the more common 3-unsubstituted analogs (which use aldehydes). The introduction of the isopropyl group at C3 necessitates the use of a ketone precursor prior to hydrazine cyclization.
Retrosynthetic Analysis
The most robust route involves the condensation of 1-(5-bromo-2-fluoropyridin-3-yl)-2-methylpropan-1-one with hydrazine hydrate. The fluorine atom at the 2-position of the pyridine ring is highly activated for nucleophilic aromatic substitution (
Reaction Pathway Visualization
The following diagram illustrates the logical flow from starting materials to the final scaffold.
Figure 1: Synthetic route for the construction of the 3-isopropyl-pyrazolo[3,4-b]pyridine core.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for 3-substituted pyrazolopyridines.
Step 1: Acylation (Formation of the Ketone)
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Setup: Flame-dry a 250 mL round-bottom flask under Argon.
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Lithiation: Dissolve 5-bromo-2-fluoropyridine (1.0 eq) in anhydrous THF. Cool to -78°C. Slowly add LDA (Lithium diisopropylamide, 1.1 eq) to generate the lithiated species at the C3 position. Stir for 30-60 mins.
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Electrophile Addition: Add isobutyryl chloride (or isobutyraldehyde followed by oxidation, though acid chloride is direct) dropwise.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Purify via silica chromatography to yield 1-(5-bromo-2-fluoropyridin-3-yl)-2-methylpropan-1-one.
Step 2: Cyclization (Ring Closure)
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Reaction: Dissolve the ketone intermediate from Step 1 in Ethanol (0.5 M concentration).
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Reagent: Add Hydrazine hydrate (excess, ~3-5 eq).
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Conditions: Heat to reflux (80°C) for 4-12 hours. Monitor via LC-MS for the disappearance of the ketone (M+H+2 mass shift corresponds to hydrazone formation minus water and HF).
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Isolation: Cool to room temperature. The product often precipitates.
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Purification: Filter the solid. Wash with cold ethanol and water. If necessary, recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc gradient).
Structural Characterization & Validation
Ensuring the identity of the synthesized compound is critical before proceeding to biological assays.
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Observed Mass: You should observe a characteristic 1:1 isotopic doublet due to Bromine (⁷⁹Br and ⁸¹Br).
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[M+H]⁺ peaks at 240.0 and 242.0 .
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Fragmentation: Loss of the isopropyl group or bromine may be observed at higher collision energies.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 13.5 - 14.0 | Broad Singlet | 1H | NH (Pyrazole N1) - Exchangeable with D₂O |
| 8.5 - 8.7 | Doublet (J ~ 2 Hz) | 1H | C6-H (Pyridine ring, adjacent to N) |
| 8.2 - 8.4 | Doublet (J ~ 2 Hz) | 1H | C4-H (Pyridine ring, adjacent to Br) |
| 3.2 - 3.4 | Septet | 1H | CH (Isopropyl methine) |
| 1.3 - 1.4 | Doublet | 6H | (CH₃)₂ (Isopropyl methyls) |
Interpretation Logic:
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The two aromatic protons (C4 and C6) appear as doublets with a small meta-coupling constant (~2.0 Hz).
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The isopropyl group is distinct: a septet for the CH and a strong doublet for the two methyl groups.
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Absence of the ethyl/methyl ketone signals confirms cyclization.
Therapeutic Utility & Applications
The 5-bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine scaffold is a versatile "molecular lego" block.
Pharmacophore Mapping
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Kinase Inhibition (TRK/VEGFR): The pyrazole NH and pyridine N act as a hinge-binding motif (donor-acceptor pair). The 3-isopropyl group occupies the gatekeeper pocket or hydrophobic back-pocket, often improving selectivity over other kinases.
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sGC Stimulation: Analogs of this core are investigated for treating heart failure (similar to Vericiguat mechanisms), where the pyridine ring interactions are crucial for heme-independent activation.
Downstream Derivatization
The 5-Bromo position is the primary handle for diversification:
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Suzuki Coupling: Reaction with aryl boronic acids to install aromatic tails (e.g., to reach the solvent front).
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Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines).
Figure 2: Functionalization pathways for drug discovery.
References
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PubChem Compound Summary. (n.d.). 5-Bromo-3-isopropyl-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, T., et al. (2012). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters. (General synthetic methodology for pyrazolopyridines).
- Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. (Context on pyrazolopyridine scaffold utility).
